molecular formula C11H21NO3 B12620430 N-Boc-1,2-oxazocane CAS No. 908333-98-2

N-Boc-1,2-oxazocane

Cat. No.: B12620430
CAS No.: 908333-98-2
M. Wt: 215.29 g/mol
InChI Key: LKFOJDYFJRRXGM-UHFFFAOYSA-N
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Description

N-Boc-1,2-oxazocane is a high-purity chemical reagent featuring a eight-membered 1,2-oxazocane ring protected by a tert-butoxycarbonyl (Boc) group. This protection makes it a particularly valuable and stable intermediate for advanced organic synthesis, including the development of novel pharmaceutical candidates and complex heterocyclic compounds. The Boc group can be readily removed under mild acidic conditions, allowing for further functionalization of the nitrogen atom. This compound is intended for research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult the product's Certificate of Analysis for specific quality control data.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

908333-98-2

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

IUPAC Name

tert-butyl oxazocane-2-carboxylate

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(13)12-8-6-4-5-7-9-14-12/h4-9H2,1-3H3

InChI Key

LKFOJDYFJRRXGM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCCCO1

Origin of Product

United States

Synthetic Methodologies for N Boc 1,2 Oxazocane and Analogous N Boc Heterocycles

De Novo Ring Construction Strategies for the 1,2-Oxazocane Core

The creation of the 1,2-oxazocane ring from acyclic precursors represents a significant synthetic challenge due to the enthalpic and entropic barriers associated with forming medium-sized rings. Chemists have devised several strategies to overcome these hurdles, which are broadly categorized as direct cyclization, ring expansion, and multi-component reactions.

Cyclization Approaches to Eight-Membered N/O Rings

Direct ring closure remains a fundamental approach to heterocycle synthesis. For the 1,2-oxazocane system, this involves the formation of a key bond—typically C-C, C-O, or N-O—to complete the eight-membered ring.

A powerful method for synthesizing saturated N-heterocycles involves the Stannyl Amine Protocol (SnAP). sigmaaldrich.com This strategy has been successfully extended to the creation of medium-sized rings, including seven-, eight-, and nine-membered systems like oxazocanes. researchgate.net The process typically begins with the condensation of an aldehyde with a specific SnAP reagent to form an imine intermediate. A subsequent copper-mediated intramolecular cyclization proceeds via a radical/polar crossover mechanism to yield the desired heterocycle. researchgate.netnih.gov

The versatility of this method allows for the conversion of a wide array of commercially available aryl, heteroaryl, and aliphatic aldehydes into diverse N-heterocycles in a single synthetic operation under mild, room-temperature conditions. researchgate.net The reaction generally shows high functional group tolerance. researchgate.netorgsyn.org While the original protocols often used stoichiometric amounts of copper, catalytic versions have also been developed. orgsyn.org The main drawback of the SnAP protocol is its reliance on stoichiometric tin, which poses toxicity concerns. orgsyn.org

Table 1: Examples of SnAP Reagent-Mediated Heterocycle Synthesis
Aldehyde SubstrateSnAP Reagent TypeProductYieldReference
4-Boc-aminobenzaldehydeThiomorpholine-forming3-(4-Boc-aminophenyl)thiomorpholine65% orgsyn.org
4-BromobenzaldehydeMorpholine-forming2-(4-Bromophenyl)morpholine65% orgsyn.org
Ethyl glyoxylatePiperazine-formingEthyl 2-(Boc-amino)piperazine-1-carboxylate63% orgsyn.org
BenzaldehydeOxazepane-forming3-Phenyl-1,4-oxazepane52-62% orgsyn.org
2-NaphthaldehydeOxazocane-forming3-(Naphthalen-2-yl)-1,5-oxazocane51% researchgate.net

The tert-butoxycarbonyl (Boc) protecting group can play a crucial role in directing or enabling intramolecular cyclization reactions. While direct examples leading to N-Boc-1,2-oxazocane are not extensively documented in the provided literature, analogous cyclizations to form related N-O heterocycles illustrate the potential of this strategy. For instance, the synthesis of N-Boc-1,2-oxazine derivatives, which are six-membered rings, has been achieved through an oxidative cycloaddition. orgsyn.org

In one reported procedure, N-Boc-hydroxylamine reacts with isoprene (B109036) in the presence of (diacetoxyiodo)benzene (B116549) (PIDA) as an oxidant. orgsyn.org This reaction proceeds at low temperatures to form a mixture of regioisomeric N-Boc-dihydro-1,2-oxazines. orgsyn.org This methodology, which constructs the N-O bond during the ring-forming step, represents a key strategy for accessing the 1,2-oxazocane core, provided a suitable eight-carbon precursor could be designed. Other N-Boc-enabled cyclizations often focus on forming C-N bonds to produce heterocycles such as tetrahydroisoquinolines or benzazepines. researchgate.netresearchgate.net

Table 2: Synthesis of a 1,2-Oxazine Ring via Intramolecular Cyclization
PrecursorsKey Reagent/ConditionsProductYieldReference
N-Boc-hydroxylamine, IsoprenePIDA, CH₂Cl₂, 0 to –20 °Ctert-Butyl 5-methyl-3,6-dihydro-2H-1,2-oxazine-2-carboxylate (and regioisomer)Not specified for individual isomers orgsyn.org

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.govslideshare.net Enzymes, particularly hydrolases like lipases, are widely employed for their ability to catalyze reactions with high regio- and enantioselectivity under mild conditions. mdpi.comresearchgate.netnih.gov Lipase-catalyzed reactions are most commonly used for enantioselective acylation of alcohols and amines or the hydrolysis of esters and amides. mdpi.com

In the context of heterocycle synthesis, lipases have been successfully used to catalyze intramolecular lactamization (amide bond formation) to create various ring sizes. dntb.gov.uatuhh.de For example, porcine pancreatic lipase (B570770) (PPL) has been used as a biocatalyst for the selective C-N bond formation in the synthesis of imidazo[1,2-a]pyridine-based heterocycles, affording products in excellent yields (89–95%). rsc.org While the direct enzymatic synthesis of the N-O bond characteristic of the 1,2-oxazocane ring is not prominently featured in existing research, the concept of leveraging enzymatic catalysis for regioselective ring closure remains a highly attractive, albeit underexplored, avenue for this specific scaffold. The high selectivity of enzymes could potentially overcome challenges in controlling regioselectivity during the formation of medium-sized rings. accessscience.com

Table 3: Examples of Lipase-Catalyzed Heterocycle Synthesis
EnzymeReaction TypeSubstrate TypeProduct TypeKey FeatureReference
Porcine Pancreatic Lipase (PPL)C-N Cyclization2-aminopyridine derivativesImidazo[1,2-a]pyridinesGood to excellent yields (89-95%) rsc.org
Candida antarctica lipase A (CALA)N-acylation (Kinetic Resolution)(±)-1-methyl-6,7-dimethoxy-1,2,3,4-THIQ(R)-carbamate and (S)-amineExcellent enantioselectivity (E > 200) mdpi.com
Candida rugosa lipase (AY)N-alkoxycarbonylation (Kinetic Resolution)1-methyl THIQ(R)-1-methyl THIQHigh enantiomeric excess (98%) mdpi.com

Multi-Component Reaction (MCR) Sequences in Heterocycle Formation

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing portions of all starting materials, are highly valued for their efficiency and atom economy. tcichemicals.comscielo.br Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly powerful tools for generating molecular diversity and have been widely used to synthesize complex heterocyclic scaffolds. nih.govmdpi.com

A common strategy is the Ugi/de-protection/cyclization (UDC) approach, where a multi-component reaction is followed by the removal of a protecting group to unmask a nucleophile, which then undergoes an intramolecular cyclization. nih.gov This has been used to create benzimidazoles from 2-(N-Boc-amino)-phenyl-isocyanide. nih.gov While a specific MCR for the direct synthesis of this compound is not reported, the principles of MCRs could be applied. A hypothetical approach might involve the reaction of a component containing a hydroxylamine (B1172632), an aldehyde or ketone, a carboxylic acid, and an isocyanide, designed to facilitate a subsequent ring-closing reaction to form the 1,2-oxazocane core.

Introduction of the N-Boc Protecting Group in Precursor Molecules

The protection of the nitrogen atom within a heterocyclic precursor is a critical maneuver in multi-step synthetic sequences. For the synthesis of this compound and its analogs, this is typically achieved by reacting the parent amine with a Boc-donating reagent. wikipedia.org The choice of reagents and reaction conditions is paramount to ensure high yields and chemoselectivity, especially when other sensitive functional groups are present in the molecule.

Reagents and Optimized Reaction Conditions for N-Boc Protection

The selection of the appropriate reagent and the optimization of reaction parameters are key to the successful N-Boc protection of precursor molecules. The most common and widely utilized reagent is di-tert-butyl dicarbonate (B1257347), though other alternatives exist for specific applications.

Di-tert-butyl dicarbonate, also known as Boc anhydride, is the most prevalent reagent for the introduction of the Boc group. wikipedia.orgchemicalbook.com The reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of (Boc)₂O. This process is often facilitated by a base, which deprotonates the amine, increasing its nucleophilicity. jk-sci.com The reaction is versatile and can be carried out under both anhydrous and aqueous conditions. organic-chemistry.org

A general procedure for N-Boc protection using (Boc)₂O involves dissolving the amine precursor in a suitable solvent, followed by the addition of the base and then (Boc)₂O. jk-sci.com The reaction is typically stirred at room temperature until completion. bzchemicals.com For sterically hindered or less reactive amines, the addition of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can significantly accelerate the reaction. numberanalytics.comcommonorganicchemistry.com Solvent- and catalyst-free conditions have also been developed, offering a more environmentally friendly approach by simply stirring the amine in molten (Boc)₂O. umich.edusci-hub.se

Table 1: Selected Examples of (Boc)₂O Based N-Boc Protection

Precursor Amine Base Solvent Catalyst Product Yield (%) Reference
Aniline Triethylamine (B128534) Dichloromethane (B109758) - N-Boc-aniline High numberanalytics.com
Pyrrolidine Sodium Bicarbonate Water/Dioxane - N-Boc-pyrrolidine >90 wordpress.com
Various Amines - Solvent-free - N-Boc-amines High sci-hub.se
Sterically Hindered Amines Triethylamine Dichloromethane DMAP N-Boc-amines High numberanalytics.comrsc.org
Amino Acids Sodium Hydroxide (B78521) Water/Dioxane - N-Boc-amino acids Excellent total-synthesis.com
Hydrazines - Molten (Boc)₂O - N-Boc-hydrazines High umich.edu

While (Boc)₂O is the most common reagent, alternative Boc-donating reagents have been developed and are used in specific contexts. organic-chemistry.org These reagents can sometimes offer advantages in terms of reactivity or for overcoming challenges associated with certain substrates. numberanalytics.com

BOC-ON (2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile) was introduced for the preparation of N-Boc protected amino acids. It reacts rapidly with amino acids at room temperature in aqueous dioxane with triethylamine as a base, providing excellent yields. peptide.com The oxime byproduct generated is easily removed by extraction. peptide.com

Boc-N₃ (tert-Butyl azidoformate) is another effective reagent for N-Boc protection. Optimal yields are often achieved by conducting the reaction at a controlled pH. wiley-vch.de

Other less common but notable reagents include Boc-F (tert-butyl fluoroformate) and mixed carbonates like tert-butoxycarbonyl succinimido carbonate (Boc-OSu) . wiley-vch.de Stable benzotriazole-based Boc-donating reagents have also been shown to react with various amino acids in the presence of triethylamine to afford N-Boc-amino acids in very good yields. organic-chemistry.org

Solvent and Catalyst Systems for N-Boc Installation

The choice of solvent and catalyst plays a crucial role in the efficiency and selectivity of N-Boc protection reactions. The reaction can be performed in a variety of media, and the addition of a suitable catalyst can significantly enhance the reaction rate, particularly for challenging substrates. numberanalytics.com

N-Boc protection reactions can be effectively carried out in both aqueous and anhydrous environments. organic-chemistry.org The choice of the reaction medium often depends on the solubility of the amine precursor and the desired reaction conditions.

Aqueous media are often employed, particularly for the protection of amino acids. total-synthesis.com A common system involves a mixture of water and a water-miscible organic solvent like dioxane or tetrahydrofuran (B95107) (THF). bzchemicals.compeptide.com The use of water as a solvent can be advantageous as it is environmentally benign and can facilitate the dissolution of amine salts. organic-chemistry.org Catalyst-free N-tert-butoxycarbonylation of amines in water has been shown to produce N-Boc derivatives chemoselectively. organic-chemistry.org

Anhydrous conditions are also widely used, with common solvents including dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, and dioxane. wikipedia.orgjk-sci.combzchemicals.com Anhydrous conditions are often preferred when dealing with moisture-sensitive substrates or when using certain catalysts that are incompatible with water. In some cases, alcoholic solvents like methanol (B129727) have been reported to enhance the rate of Boc protection of aromatic amines, even without the need for a base. wuxibiology.com

The addition of a base is a common practice in N-Boc protection reactions to enhance the nucleophilicity of the amine. total-synthesis.com A variety of organic and inorganic bases are employed for this purpose.

Triethylamine (Et₃N) is a frequently used organic base in N-Boc protection protocols. numberanalytics.com It is typically used in stoichiometric amounts or as a slight excess in solvents like dichloromethane or tetrahydrofuran. jk-sci.com

4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst for N-Boc protection, especially for sterically hindered or weakly nucleophilic amines. numberanalytics.comrsc.org DMAP functions by reacting with (Boc)₂O to form a more reactive N-Boc-pyridinium intermediate, which is then attacked by the amine. commonorganicchemistry.com Even catalytic amounts of DMAP can significantly accelerate the reaction. rsc.org However, its use can sometimes lead to side reactions, such as the formation of isocyanates from aromatic amines. lacamaslabs.com

Sodium Bicarbonate (NaHCO₃) is a mild inorganic base that is commonly used in biphasic systems, such as chloroform (B151607) and water, or in aqueous solvent mixtures. bzchemicals.comnumberanalytics.com It is particularly useful for the protection of amine salts, where it serves to both neutralize the salt and act as the base for the protection reaction. wordpress.combzchemicals.commdpi.com

Other bases such as sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃) are also utilized, particularly in aqueous conditions for the protection of amino acids. umich.edutotal-synthesis.com

Green Chemistry Approaches (e.g., Solvent-Free Conditions, Ionic Liquids, Hexafluoroisopropanol (HFIP) Catalysis)

Modern synthetic chemistry prioritizes environmentally benign processes, a trend that has significantly influenced the methods for N-Boc protection. acs.org Green chemistry approaches focus on reducing waste, avoiding hazardous solvents, and utilizing recyclable catalysts. scirp.orgmdpi.com

Solvent-Free Conditions: Performing reactions without a solvent minimizes waste and can often accelerate reaction rates. The N-tert-butoxycarbonylation of amines using di-tert-butyl dicarbonate ((Boc)₂O) can be efficiently conducted under solvent-free conditions, particularly when paired with a solid-supported or heterogeneous catalyst. acs.orgresearchgate.netresearchgate.net For instance, the use of magnetically recoverable nanocatalysts allows for the protection of various amines at ambient temperature without any solvent, simplifying product isolation and catalyst recycling. acs.org

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that serve as non-volatile, often recyclable, green solvents and catalysts. mdpi.comajgreenchem.com For N-Boc protection, protic ionic liquids like 1,1,3,3-tetramethylguanidinium acetate (B1210297) have been shown to be effective catalysts under solvent-free conditions at room temperature. academie-sciences.fr The catalytic role of certain ILs is thought to involve the activation of (Boc)₂O through hydrogen bonding. organic-chemistry.org This methodology offers high chemoselectivity and allows for the easy recovery and reuse of the ionic liquid. academie-sciences.fr

Hexafluoroisopropanol (HFIP) Catalysis: HFIP is a polar, highly hydrogen-bond-donating solvent that can also act as a catalyst for various organic transformations. It has emerged as a recyclable and efficient medium for the N-Boc protection of a wide array of amines, including aliphatic, aromatic, and heterocyclic amines. organic-chemistry.orgresearchgate.net The use of HFIP promotes clean reactions with excellent yields and short reaction times. researchgate.net A key advantage is the ease of separation and recovery of HFIP for direct reuse, aligning with green chemistry principles. researchgate.netresearchgate.net This method successfully avoids common side reactions like the formation of isocyanates or ureas. researchgate.netorganic-chemistry.orgresearchgate.net

Table 1: Comparison of Green Chemistry Approaches for N-Boc Protection

ApproachTypical ConditionsKey AdvantagesReference
Solvent-Free(Boc)₂O, Heterogeneous Catalyst (e.g., Nano-γ-Fe₂O₃, HClO₄-SiO₂), Room TemperatureReduced waste, easy product isolation, catalyst recyclability, rapid reaction rates. acs.orgscirp.orgresearchgate.net
Ionic Liquids(Boc)₂O, 10 mol% [TMG][Ac], Solvent-Free, Room TemperatureNon-volatile, recyclable catalyst/solvent, high chemoselectivity, mild conditions. organic-chemistry.orgacademie-sciences.fr
HFIP Catalysis(Boc)₂O, HFIP as solvent and catalystRecyclable catalyst/solvent, excellent yields, short reaction times, high purity of products. researchgate.netorganic-chemistry.orgresearchgate.net
Specific Catalyst Systems (e.g., HClO₄-SiO₂, Iodine)

To circumvent the issues associated with traditional base-catalyzed N-Boc protection, such as the use of toxic reagents and the formation of side products, various acid-catalyzed systems have been developed. academie-sciences.fr

Perchloric Acid on Silica Gel (HClO₄-SiO₂): This solid acid catalyst has proven to be highly efficient, inexpensive, and reusable for the chemoselective N-tert-butoxycarbonylation of amines. organic-chemistry.orgresearchgate.net The reaction proceeds smoothly at room temperature under solvent-free conditions, providing excellent yields of the desired N-Boc amines. researchgate.net The heterogeneous nature of the catalyst simplifies the workup procedure, as it can be easily filtered off and reused without significant loss of activity. researchgate.net This system is effective for a broad range of amines and avoids the formation of common byproducts. researchgate.netacademie-sciences.fr

Iodine: Molecular iodine has been established as a mild and effective Lewis acid catalyst for the N-Boc protection of diverse amines. researchgate.net The reaction is typically carried out using a catalytic amount of iodine (e.g., 10 mol%) with (Boc)₂O under solvent-free conditions at ambient temperature. organic-chemistry.orgresearchgate.net This method is practical, efficient, and notable for its operational simplicity and wide applicability to both aryl and aliphatic amines. researchgate.net

Table 2: Performance of Specific Catalysts in N-Boc Protection

CatalystSubstrate ScopeTypical ConditionsAdvantagesReference
HClO₄-SiO₂Primary, secondary, aryl, and aliphatic amines(Boc)₂O, 0.005 mol% catalyst, solvent-free, room temperatureHighly efficient, reusable, inexpensive, chemoselective, simple workup. organic-chemistry.orgresearchgate.net
Iodine (I₂)Structurally and electronically diverse aryl and aliphatic amines(Boc)₂O, 10 mol% I₂, solvent-free, room temperatureMild, practical, efficient, metal-free, simple. organic-chemistry.orgresearchgate.net

Chemoselectivity and Regioselectivity in N-Boc Protection

Chemoselectivity is a critical consideration in the synthesis of polyfunctional molecules like substituted oxazocanes, which may contain other nucleophilic groups such as hydroxyls. Many modern N-Boc protection protocols exhibit excellent chemoselectivity, preferentially protecting the amino group over other functional groups.

For instance, methods utilizing catalysts like HFIP or HClO₄-SiO₂ show high selectivity for the mono-N-Boc protection of amines in the presence of alcohol, phenol, and ester functionalities. acs.orgresearchgate.net In the case of amino alcohols, these green methods can effectively yield the N-Boc derivative without the formation of oxazolidinone side products, which can occur under other conditions. researchgate.netresearchgate.net Similarly, ionic liquid-catalyzed procedures can selectively protect an amino group in the presence of a phenolic or alcoholic hydroxyl group. academie-sciences.fr This high degree of chemoselectivity is vital for synthetic routes involving precursors to this compound that bear additional functional groups, streamlining the synthetic sequence by avoiding the need for additional protection-deprotection steps.

Regioselectivity becomes important when dealing with molecules containing multiple amino groups. While specific studies on 1,2-oxazocanes are limited, research on other heterocyclic systems demonstrates that steric and electronic factors govern which nitrogen atom is preferentially protected. Generally, aliphatic amines are more reactive and will be protected faster than aromatic amines. acs.org

One-Pot Synthetic Sequences Incorporating N-Boc Protection

Integrating N-Boc protection into one-pot sequences enhances synthetic efficiency by reducing the number of workup and purification steps, saving time, and minimizing solvent waste. Several such tandem or domino reactions have been developed.

One notable example is the one-pot tandem direct reductive amination of aldehydes, which proceeds via an intermediate imine, followed by N-Boc protection. nih.gov This sequence allows for the direct conversion of an aldehyde and a primary amine into an N-Boc protected secondary amine in a single operation, a process that is efficient and highly selective. nih.gov Other multi-component reactions, such as the one-pot synthesis of substituted N-Boc-pyrroles, combine coupling and cyclization reactions in a single flask. acs.org More complex sequences for constructing N-heterocycles, such as tandem dehydrative coupling followed by reductive cyclization, also incorporate the N-Boc group from the outset, underscoring its compatibility with multi-step one-pot processes. rsc.org Such strategies are highly valuable for the efficient construction of complex heterocyclic libraries, including those based on the oxazocane scaffold.

Stereocontrolled Synthesis of this compound Scaffolds

The creation of stereogenic centers in a controlled manner is a fundamental challenge in organic synthesis, particularly for producing enantiomerically pure compounds for applications in medicinal chemistry and materials science. The synthesis of chiral this compound scaffolds requires precise control over the spatial arrangement of atoms, which can be achieved through various stereocontrolled strategies.

Asymmetric Inductions and Chiral Auxiliaries in Oxazocane Synthesis

Asymmetric induction involves the use of a chiral reagent, catalyst, or auxiliary to influence the stereochemical outcome of a reaction. Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a subsequent stereoselective transformation. sigmaaldrich.comwikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recycled. sigmaaldrich.com

Diastereoselective Control in Cyclization Reactions

When a molecule already contains one or more stereocenters, the formation of a new stereocenter during a cyclization reaction can lead to multiple diastereomers. Achieving diastereoselective control is therefore crucial for synthesizing a single, desired product.

Reactivity and Transformations of N Boc 1,2 Oxazocane

Chemical Transformations of the N-Boc-1,2-Oxazocane Ring System

Detailed experimental studies specifically documenting the reactivity of the this compound ring system are limited in publicly available scientific literature. The inherent reactivity of the N-O bond and the conformational flexibility of the eight-membered ring are expected to govern its chemical behavior. However, without specific literature precedents, a detailed discussion on the functionalization of this particular heterocyclic system is speculative. The following subsections outline the potential, yet underexplored, areas of reactivity for this compound.

Reactions at Nitrogen and Oxygen Heteroatoms

The lone pair of electrons on the nitrogen atom of the this compound is delocalized through resonance with the carbonyl group of the Boc protecting group, rendering it significantly less nucleophilic than a typical secondary amine. Consequently, direct alkylation or acylation at the nitrogen atom is generally not feasible without prior deprotection.

The oxygen atom, with its available lone pairs, could potentially act as a Lewis basic site, coordinating to Lewis acids. However, the adjacent electron-withdrawing N-Boc group would diminish its basicity. The N-O bond itself is a potential site of reactivity, susceptible to cleavage under reductive conditions. Photocatalytic methods involving energy transfer have been shown to activate N-O bonds in other systems, leading to the formation of N- and O-centered radicals for subsequent transformations. nih.gov Such approaches could potentially be applied to this compound, though specific examples are not yet reported.

Functionalization of Carbon Atoms within the Heterocyclic Ring

The functionalization of the carbon skeleton of the 1,2-oxazocane ring would likely involve modern C-H activation strategies. Copper-catalyzed methods have been employed for the distal C(sp³)–H functionalization of N-fluorosulfonamides to construct azepanes, suggesting that similar strategies could be explored for the larger oxazocane ring. researchgate.net The development of site-selective functionalization would be crucial for the synthetic utility of this scaffold.

Ring-Opening Reactions and Subsequent Derivatizations

The strained nature of smaller heterocyclic rings often drives ring-opening reactions. rsc.org While eight-membered rings like 1,2-oxazocane are less strained, the presence of the weak N-O bond could provide a pathway for ring-opening. Reductive cleavage of the N-O bond, for instance using reagents like samarium(II) iodide or zinc in the presence of an acid, would lead to the corresponding 1,6-amino alcohol. This acyclic product could then be subjected to a variety of further derivatizations. Additionally, ring-opening could potentially be initiated by nucleophilic attack at a carbon atom, particularly if activated by an adjacent functional group, a strategy observed in the ring-opening of epoxides. digitellinc.com

Strategic Manipulation of the N-Boc Protecting Group

The N-Boc group is a cornerstone of modern organic synthesis, valued for its stability under a wide range of conditions and its facile removal under acidic conditions. nih.gov

N-Boc Deprotection Methodologies

The removal of the Boc group from this compound is a critical step to enable further functionalization of the nitrogen atom or to reveal the parent 1,2-oxazocane. Acid-catalyzed hydrolysis is the most common and effective method for this transformation.

Acid-Catalyzed Hydrolysis (e.g., Trifluoroacetic Acid (TFA), Hydrochloric Acid (HCl), Phosphoric Acid)

The mechanism of acid-catalyzed Boc deprotection involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation to form a carbamic acid intermediate. This intermediate readily decarboxylates to yield the free amine. researchgate.netdigitellinc.com

Trifluoroacetic Acid (TFA) is a highly effective reagent for Boc deprotection, often used neat or as a solution in a solvent like dichloromethane (B109758) (DCM). beilstein-journals.orgnih.gov The reaction is typically rapid, proceeding at room temperature. beilstein-journals.orgnih.gov The volatile nature of TFA and its byproducts simplifies workup, as they can often be removed by evaporation. nih.gov

Hydrochloric Acid (HCl) is another common reagent for Boc deprotection, typically used as a solution in an organic solvent such as dioxane, methanol (B129727), or ethyl acetate (B1210297). nih.govresearchgate.net Solutions of 4M HCl in dioxane are commercially available and widely used for this purpose. researchgate.netresearchgate.net The deprotection often proceeds smoothly at room temperature to yield the corresponding amine hydrochloride salt, which can sometimes precipitate from the reaction mixture, facilitating its isolation. mdpi.com

Phosphoric Acid in an aqueous medium can also be employed for the deprotection of N-Boc groups and is considered a greener alternative to halogenated acids. acs.orgthieme-connect.com

The choice of acid and reaction conditions can be tailored based on the presence of other acid-sensitive functional groups within the molecule. For instance, careful selection of the acid and temperature can sometimes allow for the selective deprotection of a Boc group in the presence of other protecting groups. acs.org

Below is a table summarizing typical conditions for acid-catalyzed N-Boc deprotection, which are generally applicable to N-Boc protected amines, including this compound.

Acid ReagentTypical Solvent(s)Typical ConditionsNotes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM), NeatRoom temperature, 1-2 hoursVolatile byproducts, easy workup. beilstein-journals.orgnih.gov
Hydrochloric Acid (HCl)Dioxane, Methanol, Ethyl AcetateRoom temperature, 1-18 hoursOften provides the amine as a hydrochloride salt. nih.govresearchgate.net
Phosphoric AcidTetrahydrofuran (B95107) (THF)/WaterVariesConsidered a "green" alternative. acs.orgthieme-connect.com
Thermal Deprotection Approaches (e.g., Continuous Flow Processes, High-Temperature Conditions)

The tert-butyloxycarbonyl (Boc) protecting group can be removed from amines by heating at high temperatures without the need for a catalyst. acsgcipr.org This thermolytic cleavage is considered a green chemistry approach as it avoids the use of acids or other catalysts. acsgcipr.org The mechanism is believed to involve the fragmentation of the carbamate (B1207046) to form the corresponding amine, isobutylene (B52900), and carbon dioxide. acsgcipr.org

While some substrates may undergo Boc deprotection at temperatures around 100°C, the reaction times can be very long, on the order of two to three days. acsgcipr.org More practical rates are achieved at temperatures of 150°C or higher. acsgcipr.org However, these high temperatures can lead to side reactions, including elimination and racemization, particularly with chiral substrates. acsgcipr.org

Continuous flow processes offer a significant advantage for thermal Boc deprotection. rsc.org They allow for rapid heating to high temperatures, such as 300°C, which would be difficult to control in traditional batch reactions. rsc.org This rapid heating minimizes the potential for unwanted byproducts. rsc.org Continuous flow systems also effectively manage the release of carbon dioxide gas, which can be a safety concern in large-scale batch reactions. rsc.org

Research has demonstrated the effectiveness of thermal N-Boc deprotection in continuous flow for a variety of amines, without the need for an acid catalyst. acs.orgnih.gov Solvents such as methanol and trifluoroethanol have shown optimal results, though the reaction can be performed in various solvents of different polarities. acs.orgnih.gov For instance, the deprotection of N-Boc imidazole (B134444) was highly efficient in trifluoroethanol (TFE) and methanol, achieving 100% yield at 120°C with a 30-minute residence time. acs.org To achieve similar efficiencies in less polar solvents like THF or toluene, higher temperatures of 200°C or more were required. acs.org

Fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and hexafluoroisopropanol (HFIP), have been shown to facilitate the thermolytic deprotection of N-Boc compounds. researchgate.net The process can be accelerated using microwave-assisted conditions. researchgate.net For example, N-Boc-2-formyl-pyrrole was deprotected in TFE by heating at reflux for 6 hours (65% yield) or by microwave heating at 100°C for 30 minutes (91% yield). google.com

The efficiency of thermal deprotection is influenced by the nature of the amine. N-Boc aryl amines and N-Boc heterocycles like imidazole and indole (B1671886) are generally more reactive than N-Boc alkyl amines. nih.gov For example, at 150°C in TFE, N-Boc imidazole and N-Boc indole showed excellent conversion (98% each), while N-Boc alkyl amines had lower conversions (27–50%). nih.gov

Table 1: Thermal Deprotection of N-Boc Amines in Continuous Flow

Substrate Solvent Temperature (°C) Residence Time (min) Yield (%) Reference
N-Boc Imidazole TFE 120 30 100 acs.org
N-Boc Imidazole Methanol 120 30 100 acs.org
N-Boc Imidazole THF 200 30 99 acs.org
N-Boc Imidazole Toluene 230 30 99 nih.gov
N-Boc Phenethylamine TFE 240 30 44 acs.org
Alternative Chemical Cleavage Methods

While acidic conditions are standard for N-Boc deprotection, several alternative methods have been developed to accommodate substrates with acid-sensitive functional groups. wikipedia.orgsci-hub.se These methods offer milder conditions and greater functional group tolerance.

Basic Conditions: In specific cases, particularly with activated amines like pyrroles, the Boc group can be cleaved under basic conditions. sci-hub.seresearchgate.net For unactivated primary amines, a method using sodium t-butoxide in slightly wet tetrahydrofuran (THF) has been reported to effectively remove the Boc group, likely proceeding through an isocyanate intermediate. sci-hub.se Sodium carbonate in refluxing DME has also been employed for the deprotection of N-Boc substrates. nih.gov

Metal-Based Reagents: Various metal-based reagents can effect N-Boc deprotection. nih.gov Lewis acids such as AlCl₃, SnCl₄, TiCl₄, and ZnBr₂ are effective. wikipedia.orgresearchgate.net For instance, ZnBr₂ in dichloromethane can selectively cleave secondary N-Boc groups while leaving primary N-Boc groups intact. jk-sci.com Cerium(III) chloride has been used for the selective deprotection of tert-butyl esters in the presence of N-Boc groups. organic-chemistry.org

Iodine-Mediated Deprotection: Iodine has been used as a catalyst for the deprotection of N-Boc groups under solvent-free conditions or in a solvent. researchgate.netresearchgate.net This method is considered an effective alternative to previously reported procedures. researchgate.net

Other Reagents and Conditions:

Oxalyl chloride in methanol: This provides a mild method for deprotecting a wide range of N-Boc protected compounds at room temperature. nih.govrsc.org

Sodium borohydride (B1222165) in ethanol (B145695): This system has been shown to selectively deprotect N-Boc imidazoles, benzimidazoles, and pyrazoles, while other N-Boc protected heterocycles like pyrrole (B145914) and indole, as well as primary Boc-protected amines, remain intact. arkat-usa.org

Water at Reflux: N-Boc groups can be selectively removed with excellent yields by heating in water at reflux temperatures, offering a green and catalyst-free alternative. semanticscholar.orgmcours.net

Mechanochemical Methods: Ball milling of Boc-protected amines with p-toluenesulfonic acid under solvent-free conditions provides the corresponding amine salts. scirp.org This method is mild and can be chemoselective for primary amines. scirp.org

Table 2: Comparison of Alternative N-Boc Deprotection Methods

Reagent/Condition Substrate Scope Key Advantages Reference
Sodium t-butoxide / wet THF Primary amines Non-acidic, useful for acid-sensitive molecules sci-hub.se
NaBH₄ / EtOH Imidazoles, Pyrazoles Selective for specific heterocycles arkat-usa.org
Iodine Structurally diverse amines Solvent-free or in-solvent, alternative to acid researchgate.net
Oxalyl chloride / Methanol Aliphatic, aromatic, heterocyclic Mild, room temperature conditions nih.govrsc.org
Water / Reflux Structurally diverse amines Eco-friendly, catalyst-free semanticscholar.orgmcours.net

Selective N-Boc Deprotection in Poly-Protected Substrates

The ability to selectively remove an N-Boc group in the presence of other protecting groups is crucial in the synthesis of complex molecules. The N-Boc group's lability to acid allows for orthogonal strategies when paired with base-labile groups like Fmoc or groups removed by hydrogenolysis, such as Cbz. arkat-usa.orgtotal-synthesis.com

Several methods allow for the chemoselective cleavage of the N-Boc group:

Acid-based selectivity: While strong acids like TFA remove most Boc groups, milder or specific acidic conditions can achieve selectivity. wikipedia.org For example, montmorillonite (B579905) K10 clay in dichloroethane can selectively cleave aromatic N-Boc groups while leaving aliphatic N-Boc amines unaffected. jk-sci.com

Lewis Acids: Lewis acids can offer selectivity. AlCl₃ is known to selectively cleave N-Boc groups in the presence of other protecting groups. wikipedia.org ZnBr₂ in dichloromethane selectively removes secondary N-Boc groups over primary ones. jk-sci.com

Sodium Borohydride: NaBH₄ in ethanol provides excellent selectivity for the deprotection of N-Boc on imidazoles and pyrazoles, without affecting N-Boc protected primary amines or other heterocycles like pyrroles and indoles. arkat-usa.org This allows for differentiation between various types of N-Boc protected nitrogens within the same molecule. arkat-usa.org

Thermal Deprotection in Flow: Continuous flow thermal deprotection allows for selective removal of N-Boc groups based on their relative lability by precisely controlling the temperature. acs.orgnih.gov For instance, an aryl N-Boc group can be effectively removed in the presence of an alkyl N-Boc group by choosing an appropriate temperature. acs.orgresearchgate.net

Water-Mediated Deprotection: Refluxing in water has been shown to selectively cleave the N-Boc group in the presence of a benzyl (B1604629) (Bn) group. researchgate.net In substrates containing both N-Boc and ester groups, refluxing in water can selectively remove the Boc group without hydrolyzing the ester. semanticscholar.orgmcours.net

Orthogonal Protection Strategies for N-Boc Heterocycles

The N-Boc group is a cornerstone of orthogonal protection strategies due to its unique cleavage conditions (acid-lability) compared to other common amine protecting groups. mcours.nettotal-synthesis.com This allows for the sequential deprotection of different functionalities within a molecule.

Key orthogonal partners for the N-Boc group include:

Fmoc (9-fluorenylmethoxycarbonyl) group: This group is base-labile and is frequently used in solid-phase peptide synthesis in conjunction with the acid-labile Boc group. organic-chemistry.orgtotal-synthesis.com

Cbz (benzyloxycarbonyl) or Z group: This group is removed by catalytic hydrogenolysis, a condition to which the N-Boc group is stable. mcours.nettotal-synthesis.com

Alloc (allyloxycarbonyl) group: This group is cleaved by transition metal catalysis, typically using palladium. total-synthesis.com

Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) groups: These are removed by hydrazine. sigmaaldrich.com In strategies involving these groups for side-chain or cyclic peptide synthesis, the N-terminus is often protected with a Boc group, which is stable to hydrazine. sigmaaldrich.com

The stability of the N-Boc group to basic and nucleophilic conditions, as well as catalytic hydrogenation, makes it an ideal partner for these other protecting groups in the synthesis of multifunctional targets. arkat-usa.orgmcours.net For example, in a molecule containing both an N-Boc and an N-Bn (benzyl) group, the Boc group can be selectively removed under aqueous reflux while the Bn group remains intact. researchgate.net Similarly, Ir-catalyzed C-H borylation can be performed on N-Boc protected heterocycles like pyrroles and indoles, with the Boc group either being removed thermally post-borylation or left intact. nih.gov

Table 3: Orthogonal Protecting Groups to N-Boc

Protecting Group Abbreviation Cleavage Condition N-Boc Stability Reference
9-Fluorenylmethoxycarbonyl Fmoc Base (e.g., piperidine) Stable organic-chemistry.orgtotal-synthesis.com
Benzyloxycarbonyl Cbz, Z Catalytic Hydrogenolysis (H₂, Pd/C) Stable mcours.nettotal-synthesis.com
Allyloxycarbonyl Alloc Pd(0) catalysis Stable total-synthesis.com
1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl Dde Hydrazine Stable sigmaaldrich.com

Reactivity of Exocyclic Substituents on this compound

Chemical Modifications of Side Chains and Functional Groups

The N-Boc protecting group is generally stable to a wide range of reaction conditions, allowing for the chemical modification of side chains and functional groups on the heterocyclic ring without affecting the protected nitrogen. The stability of the Boc group towards most nucleophiles and bases is a key feature. organic-chemistry.org

The electron-withdrawing nature of the N-Boc group can influence the reactivity of the heterocyclic ring and its substituents. In N-acylated five-membered heterocycles, a combination of ring strain and allylic strain can lead to significant pyramidalization of the amide nitrogen atom. scispace.com This geometric distortion can, in turn, affect the reactivity of exocyclic groups.

The reactivity of substituents on heterocyclic rings is influenced by the electronic properties of the ring itself. For instance, in electron-deficient rings like pyridine, amino groups at the 2- and 6-positions are less nucleophilic due to electron withdrawal by the ring nitrogen. researchgate.net While 1,2-oxazocane is not aromatic, the presence of the N-O bond and the N-Boc group will similarly influence the electron distribution and thus the reactivity of any exocyclic substituents. For example, the polarization of an exocyclic bond can be influenced by the nature of the heterocyclic framework to which it is attached. d-nb.info

Specific reactions on side chains can be performed while the N-Boc group remains intact. For instance, in the synthesis of complex molecules, coupling reactions, such as the formation of amides from acid chlorides, can be carried out on a side chain of an N-Boc protected amine. acs.org Following such modifications, the Boc group can then be removed as needed. acs.org

Preservation and Manipulation of Existing Stereocenters

The preservation of existing stereocenters during chemical transformations is a critical aspect of asymmetric synthesis. The N-Boc group can play a role in influencing the stereochemical outcome of reactions on adjacent positions.

High temperatures, sometimes used for thermal Boc deprotection, can pose a risk of racemization at nearby chiral centers. acsgcipr.org Therefore, milder deprotection methods are often preferred when stereochemical integrity is paramount.

In reactions involving the modification of substituents, the bulky N-Boc group can exert steric influence, directing incoming reagents to a specific face of the molecule and thus preserving or helping to create specific stereocenters. The conformational constraints imposed by the N-Boc group, particularly in cyclic systems, can be significant. scispace.com

For example, in the enantioselective synthesis of N-heterocycles, the choice of the N-protecting group is crucial. Reactions such as the base-promoted processes on N-acylated heterocycles can proceed through intermediates where the stereochemistry is controlled. jku.at The preservation of stereocenters during modifications on N-Boc protected heterocycles is a key consideration in multi-step syntheses, and reaction conditions must be chosen carefully to avoid epimerization or racemization.

Table of Mentioned Compounds

Compound Name
This compound
Di-tert-butyl dicarbonate (B1257347)
Trifluoroacetic acid (TFA)
Methanol
Trifluoroethanol (TFE)
Tetrahydrofuran (THF)
Toluene
N-Boc imidazole
Imidazole
N-Boc phenethylamine
N-Boc aniline
Hexafluoroisopropanol (HFIP)
N-Boc-2-formyl-pyrrole
1H-pyrrole-2-carbaldehyde
N-Boc indole
Sodium t-butoxide
Dimethyl ether (DME)
Aluminum chloride (AlCl₃)
Tin(IV) chloride (SnCl₄)
Titanium(IV) chloride (TiCl₄)
Zinc bromide (ZnBr₂)
Cerium(III) chloride
Iodine
Oxalyl chloride
Sodium borohydride (NaBH₄)
Ethanol
N-Boc benzimidazole
N-Boc pyrazole
p-Toluenesulfonic acid
Dichloroethane
Benzyl (Bn) group
9-Fluorenylmethoxycarbonyl (Fmoc)
Benzyloxycarbonyl (Cbz)
Allyloxycarbonyl (Alloc)
1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde)
1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde)
Hydrazine
Piperidine (B6355638)
Pyridine
Carbon dioxide

Mechanistic and Theoretical Investigations in N Boc 1,2 Oxazocane Chemistry

Elucidation of Reaction Mechanisms for N-Boc-1,2-Oxazocane Synthesis

The formation of the eight-membered 1,2-oxazocane ring, particularly with the N-Boc protecting group, can be approached through several mechanistic paradigms. These include radical, ionic, and pericyclic pathways, each with unique characteristics and stereochemical consequences.

Radical Reaction Pathways (e.g., SnAP reagent mechanisms)

Radical cyclizations offer a powerful method for constructing medium-ring heterocycles, which are often challenging to synthesize via traditional ionic methods. The Tin Amino Protocol (SnAP) represents a significant advancement in this area, enabling the one-step synthesis of saturated N-heterocycles from simple aldehydes. researchgate.netethz.ch This methodology is applicable to the formation of seven-, eight-, and nine-membered rings, including oxazocanes. researchgate.netresearchgate.net

The core of the SnAP mechanism involves the copper-mediated cyclization of an imine formed in situ from an aldehyde and a specialized amino-stannane reagent. ethz.chsigmaaldrich.com The process is initiated by the oxidation of the carbon-tin bond by a copper(II) salt, such as Cu(OTf)₂, which generates a heteroatom-stabilized primary carbon-centered radical. researchgate.netethz.ch This radical then undergoes a facile endo-trig cyclization with the imine to form a stable aminyl radical. The final product is obtained after a subsequent reduction and workup. This method is noted for its mild, room-temperature conditions and exceptional tolerance for a wide variety of functional groups on the aldehyde component. researchgate.netresearchgate.net

For the synthesis of an this compound, a hypothetical SnAP reagent derived from a Boc-protected O-amino alcohol would be required. The general reaction scope, as demonstrated for related heterocycles, suggests that various aldehydes could be employed.

Table 1: Representative Aldehyde Scope in SnAP-Mediated Heterocycle Synthesis

Aldehyde Type Example Typical Yield Reference
Electron-Poor Aromatic 4-Fluorobenzaldehyde Good to Excellent ethz.ch
Electron-Rich Aromatic 4-Methoxybenzaldehyde Moderate to Good ethz.ch
Heteroaromatic Furan-3-carboxaldehyde Good ethz.ch
Aliphatic Cyclopropylcarboxaldehyde Moderate ethz.ch

This table illustrates the general functional group tolerance of SnAP reactions based on the synthesis of similar medium-ring heterocycles.

The reaction generally proceeds well with both electron-rich and electron-poor aryl and heteroaryl aldehydes, affording moderate to good yields of the corresponding cyclized products. ethz.ch

Polar and Ionic Reaction Mechanisms

The construction of the 1,2-oxazocane ring can also be envisioned through polar and ionic reaction mechanisms, typically involving intramolecular nucleophilic substitution. A common strategy would be the cyclization of a linear precursor containing an appropriate nucleophile and electrophile at its termini.

For an this compound, a plausible route involves an intramolecular Williamson ether synthesis. This would require a linear N-Boc protected amino alcohol with a leaving group (e.g., a tosylate or halide) at the end of the carbon chain. The reaction would proceed via an S_N2 mechanism where an alkoxide, generated by deprotonating the terminal hydroxyl group with a base, attacks the carbon bearing the leaving group to close the eight-membered ring.

However, the formation of medium-sized rings (8-11 members) via such methods is often kinetically disfavored due to high activation barriers arising from unfavorable transannular interactions and low probability of the ends of the chain meeting. These factors often lead to competing intermolecular polymerization reactions.

An alternative ionic pathway could involve the aminofunctionalization of an olefin. For instance, a reaction might use a reagent like N,N-Dibromo-p-toluenesulfonamide (TsNBr₂) which acts as both an electrophilic bromine source and an amine equivalent. researchgate.net A suitably designed olefin substrate could potentially undergo an intramolecular reaction to form the heterocyclic ring, proceeding through a bromonium ion intermediate followed by nucleophilic attack by the nitrogen or oxygen moiety.

Pericyclic Reactions and Formal Cycloadditions

Pericyclic reactions are concerted processes that occur through a cyclic transition state. udel.edulibretexts.org While they are powerful tools for ring formation, their application to the direct synthesis of eight-membered rings via standard cycloadditions is limited. A thermal [4π+2π] Diels-Alder reaction is a classic example of a pericyclic reaction for forming six-membered rings. msu.edu

A direct, concerted [6π+2π] cycloaddition to form a 1,2-oxazocane ring is theoretically conceivable but geometrically demanding and rarely observed. The Woodward-Hoffmann rules dictate that such a reaction must proceed through a sterically hindered antarafacial interaction for one of the components in a thermal process, making it unfavorable. udel.edukau.edu.sa

More feasible are "formal" cycloadditions, which are stepwise processes that ultimately yield a cycloadduct. mit.edu For instance, a cascade of two pericyclic reactions, such as an intramolecular ene reaction followed by a Diels-Alder reaction, can be used to construct complex cyclic systems. mit.edu A hypothetical multi-step sequence for this compound might involve the formation of a transient, highly reactive intermediate like a vinylallene which then undergoes an intramolecular cycloaddition. mit.edu Such stepwise pathways bypass the high-energy, concerted transition state of a direct [6+2] cycloaddition.

Stereochemical Implications and Selectivity Determinants in Mechanisms

The stereochemical outcome of this compound synthesis is directly linked to the operative mechanism.

Radical Pathways : In SnAP-reagent-mediated syntheses, stereocenters can be generated during the cyclization step. The diastereoselectivity would depend on the facial selectivity of the radical addition to the imine double bond. This is influenced by the steric and electronic properties of the substituents on both the radical intermediate and the imine, as well as the conformation of the cyclizing transition state.

Ionic Pathways : For intramolecular S_N2 cyclizations, the stereochemistry is determined by the pre-existing stereocenters in the acyclic precursor. If the carbon bearing the leaving group is a stereocenter, the reaction will proceed with the expected inversion of configuration at that center.

Pericyclic Reactions : Concerted pericyclic reactions are highly stereospecific. libretexts.orgmsu.edu The stereochemical outcome is rigorously controlled by the principle of conservation of orbital symmetry, as described by the Woodward-Hoffmann rules. libretexts.org For example, the stereochemistry of substituents on the diene and dienophile in a Diels-Alder reaction directly translates to the stereochemistry of the resulting cyclohexene (B86901) ring. msu.edu Any formal cycloaddition proceeding through stepwise mechanisms would have its stereoselectivity determined by the individual steps rather than overarching orbital symmetry rules.

Mechanistic Understanding of N-Boc Group Cleavage

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis due to its stability in basic and nucleophilic conditions and its facile removal under acidic conditions. total-synthesis.comnih.gov

Proton Transfer and Carbocation Formation in Acidolysis

The acid-catalyzed deprotection (acidolysis) of an N-Boc group, as in this compound, proceeds through a well-established E1-type elimination mechanism. total-synthesis.comchemistrysteps.com This process is typically carried out using strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl). wikipedia.orgmasterorganicchemistry.com

The mechanism involves three key steps:

Proton Transfer : The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by the acid. chemistrysteps.comcommonorganicchemistry.com This initial protonation is favored because the resulting positive charge is resonance-stabilized. chemistrysteps.com

Carbocation Formation : The protonated carbamate (B1207046) then undergoes fragmentation. This step involves the cleavage of the carbon-oxygen bond to release a highly stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate. total-synthesis.comcommonorganicchemistry.com The formation of this stabilized carbocation is a significant thermodynamic driving force for the reaction. chemistrysteps.com

Final Product Formation : The tert-butyl cation can be quenched by a nucleophile, react with a scavenger like anisole, or, more commonly, lose a proton to form gaseous isobutene. total-synthesis.comwikipedia.org Simultaneously, the carbamic acid intermediate is unstable and rapidly decarboxylates, releasing carbon dioxide gas and yielding the free amine (the deprotected 1,2-oxazocane). total-synthesis.comcommonorganicchemistry.com

Kinetic studies have shown that the rate of Boc cleavage can exhibit a second-order dependence on the concentration of the acid, suggesting a general acid-catalyzed mechanism involving a reversibly formed ion-molecule pair from the fragmented protonated carbamate. acs.org

Table 2: Common Reagents and Conditions for N-Boc Deprotection

Reagent(s) Solvent Conditions Notes Reference(s)
Trifluoroacetic Acid (TFA) Dichloromethane (B109758) (DCM) or neat Room Temperature Very common and efficient; TFA is used in excess. wikipedia.orgmasterorganicchemistry.com
Hydrogen Chloride (HCl) Methanol (B129727), Dioxane, or Diethyl Ether Room Temperature Provides the amine as its hydrochloride salt. wikipedia.org
Lewis Acids (e.g., AlCl₃, SnCl₄, ZnBr₂) Aprotic Solvents Varies Can offer selectivity in the presence of other acid-sensitive groups. Often requires stoichiometric amounts. wikipedia.orgacsgcipr.org

Concerted Eliminations and Decarboxylation in Thermal Deprotection

The thermal removal of the N-Boc group is a widely employed strategy in organic synthesis, often favored for its clean, catalyst-free conditions. nih.gov In the case of N-Boc protected amines, including cyclic systems like this compound, the deprotection is understood to proceed through a concerted mechanism. This process involves the intramolecular elimination of isobutylene (B52900) and the subsequent decarboxylation of the resulting carbamic acid to yield the free amine. researchgate.netchemistrysteps.com

The generally accepted mechanism for the thermal deprotection of a Boc-protected amine involves a six-membered cyclic transition state. However, for this compound, the specific conformational constraints of the eight-membered ring would influence the geometry of this transition state. The reaction is initiated by an intramolecular proton transfer from a carbon of the tert-butyl group to the carbonyl oxygen of the Boc group, leading to the concerted elimination of isobutylene. This is typically the rate-determining step. researchgate.net Following this, the unstable carbamic acid intermediate rapidly undergoes decarboxylation to afford the deprotected 1,2-oxazocane and carbon dioxide. chemistrysteps.comtotal-synthesis.com

Studies on a variety of N-Boc protected amines have shown a strong correlation between the electrophilicity of the N-Boc carbonyl group and the rate of the thermal deprotection reaction. researchgate.net It is reasonable to infer that for this compound, factors that increase the electrophilicity of the carbonyl carbon, such as the electronic effects of the oxazocane ring, would facilitate this thermal cleavage. The reaction is typically carried out at elevated temperatures, often in the range of 150-270 °C, and can be performed in various solvents or even under solvent-free conditions. nih.govmdpi.com

Computational Chemistry and Molecular Modeling

Computational chemistry provides invaluable insights into the structural and energetic properties of molecules like this compound, which are often challenging to study experimentally due to their conformational flexibility.

Conformational Analysis and Dynamics of the Eight-Membered Ring

The eight-membered 1,2-oxazocane ring is inherently flexible, capable of adopting multiple low-energy conformations. The presence of the bulky N-Boc group further complicates this conformational landscape by introducing steric hindrance and restricting certain rotational degrees of freedom. Computational methods, particularly Density Functional Theory (DFT), are instrumental in exploring the potential energy surface of this compound to identify its most stable conformers. rsc.org

Studies on analogous eight-membered heterocyclic systems suggest that they can exist in various conformations such as boat-chair, twist-boat, and crown shapes. researcher.life For this compound, it is anticipated that the lowest energy conformers would seek to minimize steric interactions between the Boc group and the ring hydrogens, as well as to optimize the torsional angles within the ring. The dynamic interconversion between these conformers is also a critical aspect, and computational simulations can predict the energy barriers for these conformational changes.

To illustrate the conformational possibilities, a hypothetical table of relative energies for different conformers of an eight-membered ring, based on data for similar systems, is presented below.

ConformerRelative Energy (kcal/mol)Key Dihedral Angles (degrees)
Boat-Chair0.00C-N-O-C: ~60, N-C-C-C: ~-80
Twist-Chair1.5 - 2.5C-N-O-C: ~45, N-C-C-C: ~-60
Boat-Boat3.0 - 5.0C-N-O-C: ~90, N-C-C-C: ~0
Crown5.0 - 7.0Symmetrical torsions

Note: This table is illustrative and based on general findings for eight-membered rings; specific values for this compound would require dedicated computational studies.

Energy Profiles and Transition State Analysis of Reaction Pathways

Computational modeling is a powerful tool for elucidating the reaction mechanisms of processes like the thermal deprotection of this compound. By calculating the energy profile along the reaction coordinate, chemists can identify the transition state structures and determine the activation energies for each step of the reaction. researchgate.net

For the thermal deprotection, DFT calculations would be employed to model the concerted elimination pathway. This involves locating the six-membered transition state for the intramolecular proton transfer and isobutylene elimination. The calculated activation energy for this step would provide a quantitative measure of the thermal lability of the Boc group in this specific molecular context. Furthermore, the subsequent decarboxylation of the carbamic acid intermediate is expected to have a very low activation barrier, confirming its rapid nature. chemistrysteps.com

A representative table summarizing calculated activation energies for the thermal deprotection of various N-Boc protected amines is shown below to provide context.

N-Boc Protected AmineCalculated Activation Energy (kcal/mol)Experimental Deprotection Temperature (°C)
N-Boc-pyrrolidine35 - 40180 - 200
N-Boc-piperidine38 - 43200 - 220
N-Boc-aniline30 - 35150 - 170
This compound (Estimated)35 - 45180 - 230

Note: The values for this compound are hypothetical estimates based on trends observed in related cyclic amines.

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical calculations, such as those based on DFT, provide detailed information about the electronic structure of this compound, which is fundamental to understanding its reactivity. jomardpublishing.com Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can reveal the sites most susceptible to nucleophilic or electrophilic attack. dergipark.org.tr

Advanced Applications of N Boc 1,2 Oxazocane in Synthetic Organic Chemistry

N-Boc-1,2-Oxazocane as a Versatile Synthetic Intermediate

This compound can be envisioned as a valuable intermediate in organic synthesis. The Boc group provides a stable yet readily cleavable protecting group for the nitrogen atom, making the oxazocane ring amenable to various synthetic manipulations.

The synthesis of saturated N-heterocycles, including oxazocanes, can be achieved through methods like the SnAP (Sn Amino Protocol) reagents, which allow for the conversion of aldehydes into medium-ring systems. researchgate.net This suggests a potential route to this compound itself. Once formed, the this compound can serve as a precursor to a variety of functionalized derivatives. For instance, the Boc group can be removed under acidic conditions, liberating the secondary amine for further reactions such as acylation, alkylation, or arylation.

The presence of the N-O bond within the 1,2-oxazocane ring offers unique reactivity. Reductive cleavage of this bond could lead to the formation of 1,5-amino alcohols, which are important building blocks in the synthesis of pharmaceuticals and natural products. The specific reagents and conditions for such a transformation would need to be empirically determined.

Utilization in the Construction of Complex Molecular Architectures

The construction of complex molecules often relies on the use of well-defined building blocks that introduce specific stereochemistry and functionality. While direct examples involving this compound are not prevalent in the provided literature, the principles of using heterocyclic scaffolds are well-established. For example, other N-Boc protected heterocycles, such as N-Boc-1,3-oxazinanes, have been used in the synthesis of β-amino acids. researchgate.net

Development of Chiral Scaffolds and Auxiliaries Derived from this compound

Chiral scaffolds and auxiliaries are essential tools in asymmetric synthesis, enabling the selective formation of one enantiomer of a chiral molecule. researchgate.net While there is no specific mention of chiral this compound in the search results, the synthesis of chiral N-Boc-cycloaminyl-1,2-oxazole-4-carboxylates with high enantiomeric excess has been reported. beilstein-journals.orgnih.govresearchgate.net This demonstrates that related heterocyclic structures can be prepared in an enantiomerically pure form.

Should a method for the asymmetric synthesis of this compound be developed, it could serve as a chiral building block. The inherent chirality of the oxazocane ring could be used to direct the stereochemical outcome of subsequent reactions on an attached substrate. Furthermore, functionalization of the chiral this compound could lead to the development of novel chiral ligands for asymmetric catalysis. The development of such chiral scaffolds often involves leveraging the conformational rigidity and specific steric environment of the heterocyclic ring. researchgate.netnih.gov

Strategic Building Block for Diverse Heterocyclic Compound Libraries

The synthesis of libraries of diverse compounds is a cornerstone of modern drug discovery and materials science. Heterocyclic compounds are particularly prevalent in these libraries due to their wide range of biological activities. nih.gov this compound could serve as a strategic building block for the creation of such libraries.

Starting from a common this compound core, a multitude of derivatives could be generated through various synthetic transformations. For example, after deprotection of the Boc group, the resulting secondary amine could be reacted with a diverse set of carboxylic acids, sulfonyl chlorides, or other electrophiles to create a library of amides, sulfonamides, and other derivatives. Further functionalization of the oxazocane ring itself, if possible, would add another layer of diversity. The principles of combinatorial chemistry, where building blocks are systematically combined, could be applied to rapidly generate a large number of unique compounds based on the 1,2-oxazocane scaffold.

Analytical Techniques for Comprehensive Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for elucidating the structure of N-Boc-1,2-oxazocane by providing information about the chemical environment of individual atoms.

1H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy offers critical insights into the number, environment, and connectivity of hydrogen atoms within the this compound molecule. The tert-butyl group of the Boc protecting group characteristically displays a prominent singlet peak in the ¹H NMR spectrum. For instance, in related N-Boc protected heterocyclic compounds, this singlet typically appears around 1.38-1.47 ppm. researchgate.netbeilstein-journals.org The protons on the oxazocane ring will exhibit more complex splitting patterns (multiplets, triplets, doublets) at different chemical shifts, reflecting their distinct chemical environments and coupling interactions with neighboring protons. researchgate.netrsc.org For example, protons adjacent to the nitrogen or oxygen heteroatoms are expected to be shifted downfield due to the electron-withdrawing nature of these atoms.

Table 1: Representative ¹H NMR Data for N-Boc Protected Heterocycles

Functional Group Chemical Shift (δ) ppm Multiplicity
Boc (-C(CH₃)₃) ~1.45 Singlet
Ring Protons (-CH₂-) Variable (e.g., ~2.0-4.5) Multiplet, Triplet, etc.
NH (if present) Variable (e.g., ~5.25) Singlet/Broad

Note: Specific chemical shifts for this compound would require experimental data for the exact compound. Data presented is illustrative based on similar structures. researchgate.netrsc.org

13C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbonyl carbon of the Boc group is a key diagnostic peak, typically appearing significantly downfield in the range of 150-170 ppm. researchgate.netchemguide.co.uk The quaternary carbon and the methyl carbons of the tert-butyl group also have characteristic chemical shifts. chemicalbook.com The carbons of the oxazocane ring will resonate at various positions depending on their proximity to the heteroatoms. Carbons directly bonded to the nitrogen or oxygen will be deshielded and appear at higher chemical shifts compared to the other ring carbons. chemguide.co.ukresearchgate.net

Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound

Carbon Atom Expected Chemical Shift (δ) ppm
Carbonyl (Boc, C=O) 150 - 170
Quaternary (Boc, -C(CH₃)₃) ~80
Methyl (Boc, -CH₃) ~28
Oxazocane Ring Carbons (C-N) 50 - 70
Oxazocane Ring Carbons (C-O) 60 - 80
Other Oxazocane Ring Carbons 20 - 40

Note: These are approximate ranges and can be influenced by solvent and other structural features. researchgate.netchemguide.co.uk

15N NMR Spectroscopy for Nitrogen Atom Characterization

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy is a powerful technique for directly probing the electronic environment of the nitrogen atom within the this compound structure. researchgate.net The chemical shift of the nitrogen atom is highly sensitive to its hybridization, bonding, and the presence of hydrogen bonding. titech.ac.jp For N-Boc protected systems, the nitrogen signal is influenced by the electron-withdrawing nature of the Boc group. beilstein-journals.orgrsc.org In a related N-Boc piperidine (B6355638) compound, the nitrogen resonance was observed at approximately -294.6 ppm. beilstein-journals.org The specific chemical shift for this compound would provide valuable data for confirming the structure and understanding the electronic properties of the nitrogen heteroatom. csic.es

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or more decimal places). researchgate.netinnovareacademics.in This precision allows for the unambiguous determination of the elemental formula of this compound (C₁₁H₂₁NO₃). parchem.commeasurlabs.com Standard mass spectrometry might not be able to distinguish between compounds with the same nominal mass but different elemental compositions, a problem that HRMS overcomes. algimed.combioanalysis-zone.com HRMS analysis of this compound would yield a highly accurate mass measurement that corresponds to its calculated exact mass, providing definitive proof of its elemental composition. beilstein-journals.org The fragmentation pattern observed in the HRMS spectrum can also offer structural information, as the molecule breaks apart in predictable ways.

Table 4: High-Resolution Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₁₁H₂₁NO₃
Calculated Exact Mass 215.1521
Expected HRMS [M+H]⁺ 216.1594

Note: The calculated exact mass and expected [M+H]⁺ are theoretical values. Experimental HRMS would aim to match these values with high precision.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical tool for the characterization of N-Boc-protected compounds like this compound. In LC-MS analysis, the sample is first separated by liquid chromatography and then detected by a mass spectrometer. The ionization conditions can significantly influence the observed ions. For instance, in the analysis of similar Boc-protected compounds, low-energy ionization conditions, such as a lower turbo spray temperature and declustering potential (DP), are often employed to prevent the decomposition of the molecule and maximize the intensity of the protonated molecular ion. nih.gov

For this compound, the protonated molecule [M+H]⁺ would be a key ion to monitor. The tert-butoxycarbonyl group is susceptible to fragmentation, often leading to the loss of isobutylene (B52900) (C₄H₈) or the entire Boc group. The resulting fragment ions can provide valuable structural information. The accurate mass measurements obtained from high-resolution mass spectrometry, a feature of some LC-MS systems like LC-QTOF-MS, can further confirm the elemental composition of the parent molecule and its fragments. cfsre.org

A study on N-tert-butoxycarbonylmethamphetamine (BocMA) highlighted that under certain MS conditions, the Boc group can be cleaved, leading to the detection of the de-protected molecule. nih.gov This suggests that careful optimization of MS parameters is crucial for the accurate analysis of this compound. The use of stable isotope-labeled internal standards can also enhance the accuracy and precision of quantification in LC-MS analyses. chromatographyonline.com

Ion Description Potential m/z
[M+H]⁺Protonated moleculeVaries
[M-C₄H₈+H]⁺Loss of isobutyleneVaries
[M-Boc+H]⁺Loss of the Boc groupVaries

X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) stands as the most definitive method for determining the three-dimensional structure of crystalline compounds, including the absolute configuration of chiral centers and the preferred conformation in the solid state. encyclopedia.pubspringernature.comnih.gov For this compound, obtaining a suitable single crystal is a prerequisite for this analysis. encyclopedia.pub

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. mdpi.com This pattern provides detailed information about the arrangement of atoms within the crystal lattice, allowing for the precise determination of bond lengths, bond angles, and torsional angles. The data obtained from SC-XRD can be used to establish the crystal system, space group, and unit cell dimensions. mdpi.comscielo.org.mx

For chiral molecules like this compound, the determination of the absolute configuration is a critical aspect. researchgate.net This is often achieved by analyzing the anomalous scattering of the X-rays, particularly when using copper radiation. encyclopedia.pub The Flack parameter is a key indicator used to confidently assign the absolute stereochemistry. encyclopedia.pub In some instances, derivatization of the molecule may be necessary to obtain crystals of sufficient quality for X-ray analysis. encyclopedia.pub

Parameter Description
Crystal SystemThe symmetry of the crystal lattice (e.g., monoclinic, triclinic). mdpi.com
Space GroupThe set of symmetry operations for the crystal. mdpi.comscielo.org.mx
Unit Cell DimensionsThe lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). mdpi.com
Absolute ConfigurationThe spatial arrangement of atoms in a chiral molecule. encyclopedia.pubresearchgate.net
ConformationThe spatial arrangement of atoms in a molecule that can be interconverted by rotation about single bonds.

Vibrational Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of the bonds within the molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands for the N-Boc group and the oxazocane ring.

The N-Boc group typically shows strong absorption bands corresponding to the C=O stretching of the carbamate (B1207046), usually in the region of 1680-1720 cm⁻¹. Additionally, C-O stretching vibrations and C-H bending vibrations associated with the tert-butyl group would be observable. The C-N stretching of the carbamate and the C-O-C stretching of the oxazocane ring would also produce characteristic signals. In situ IR spectroscopy has been used to monitor reactions involving N-Boc protected heterocycles, demonstrating its utility in tracking chemical transformations. nih.gov

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Carbonyl (C=O) of Boc groupStretching1680-1720
C-O of Boc groupStretching1160-1250
C-N of carbamateStretching1350-1450
C-O-C of oxazocaneStretching1050-1150

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable technique for separating and quantifying the enantiomers of a chiral compound, thereby determining its enantiomeric purity or enantiomeric excess (ee). onyxipca.com This is particularly important for chiral molecules like this compound if it is synthesized in an enantiomerically enriched or pure form.

The separation is achieved using a chiral stationary phase (CSP), which interacts differently with the two enantiomers, leading to different retention times. mdpi.com Polysaccharide-based CSPs are commonly used for this purpose. mdpi.com The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol (B145695), is crucial for achieving optimal separation. mdpi.com

In some cases, pre-derivatization of the analyte with a chiral derivatizing agent can be employed to form diastereomers, which can then be separated on a standard achiral HPLC column. nih.gov The development of a robust chiral HPLC method involves screening different CSPs and mobile phase compositions to find the conditions that provide the best resolution between the enantiomeric peaks. onyxipca.comchiraltech.com The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Parameter Description
Chiral Stationary Phase (CSP)A stationary phase that is itself chiral and can interact stereoselectively with enantiomers. mdpi.com
Mobile PhaseThe solvent that moves the analyte through the column. mdpi.com
Retention Time (t_R)The time it takes for an analyte to pass through the column.
Resolution (R_s)A measure of the separation between two peaks in a chromatogram.
Enantiomeric Excess (ee)A measure of the purity of a chiral substance.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and thermally stable compounds. For this compound, GC, particularly when coupled with Mass Spectrometry (GC-MS), serves as a critical tool for assessing purity, monitoring reaction progress, and confirming structural identity. The volatility of the compound makes it amenable to GC analysis; however, significant challenges arise from the thermal lability of the tert-butoxycarbonyl (Boc) protecting group.

Detailed Research Findings

The primary challenge in the GC analysis of N-Boc protected compounds is their propensity for thermal degradation in the high-temperature environment of the GC inlet port. Research on analogous N-Boc protected amines has shown that the Boc group can undergo pyrolysis, or thermal decomposition, prior to the compound reaching the analytical column. nih.gov This decomposition typically results in the cleavage of the protecting group, leading to the formation of the corresponding unprotected amine (in this case, 1,2-oxazocane), along with byproducts such as isobutene and carbon dioxide. Such degradation can lead to erroneous analytical results, including the misidentification of the compound and inaccurate quantification. nih.gov

Studies investigating the pyrolysis behavior of similar compounds, such as tert-butoxycarbonyl-methamphetamine (t-Boc-MP), have demonstrated a direct correlation between the GC inlet temperature and the degree of degradation. At lower inlet temperatures (e.g., 200–220 °C), the t-Boc-MP molecule remained intact, whereas at higher temperatures (250–300 °C), significant pyrolysis was observed, with the corresponding increase in the peak area of the unprotected methamphetamine. nih.gov This finding underscores the critical importance of carefully optimizing the injector temperature to ensure the thermal integrity of this compound during analysis.

For the chromatographic separation, a capillary column with a non-polar or mid-polarity stationary phase is generally employed. Columns such as those with a 5% phenyl-methylpolysiloxane phase (e.g., HP-5MS or DB-5MS) are widely used for the analysis of a broad range of organic molecules, including N-heterocyclic compounds and their derivatives. beilstein-journals.orgscielo.org.mxscielo.org.mx The separation is achieved based on the compound's boiling point and its interaction with the stationary phase. A programmed temperature gradient, starting at a lower temperature and ramping up, is typically used to ensure good peak shape and resolution from solvent and potential impurities. scielo.org.mxmdpi.com

Detection is most effectively achieved using a mass spectrometer. GC-MS analysis provides not only retention time data but also mass spectra, which are crucial for confirming the identity of the eluted compounds. The mass spectrum of intact this compound would show a characteristic molecular ion peak and fragmentation pattern corresponding to its structure. In the event of thermal degradation, the mass spectrometer would detect the molecular ion of the unprotected 1,2-oxazocane, providing clear evidence of pyrolysis. nih.govnih.gov

Due to the absence of specific literature detailing the GC analysis of this compound, the following table presents representative instrumental parameters derived from the analysis of structurally similar N-Boc protected heterocyclic compounds. nih.govscielo.org.mxmdpi.com These parameters provide a validated starting point for method development.

Table 1: Representative GC-MS Parameters for this compound Analysis This table presents a set of typical starting parameters for the GC-MS analysis of this compound, derived from established methods for similar N-Boc protected compounds. Optimization is likely required to achieve ideal results for this specific analyte.

ParameterValue / Description
Gas Chromatograph Agilent 6890N or similar
Injector Split/Splitless
Inlet Temperature220 °C (Optimized to minimize thermal degradation)
Injection ModeSplit (e.g., 20:1 ratio)
Carrier GasHelium
Flow Rate1.0 - 1.5 mL/min (Constant Flow)
Column
Stationary PhaseHP-5MS (5% Phenyl-methylpolysiloxane) or equivalent
Dimensions30 m length x 0.25 mm internal diameter x 0.25 µm film thickness
Oven Program
Initial Temperature70 °C, hold for 2 minutes
Temperature Ramp15 °C/min to 280 °C
Final HoldHold at 280 °C for 5 minutes
Mass Spectrometer Agilent 5975C or equivalent
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 40-500
Transfer Line Temp.280 °C
Ion Source Temp.230 °C

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N-Boc-1,2-oxazocane, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves Boc protection of the amine group in oxazocane using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or TEA in anhydrous THF). Purity optimization requires iterative recrystallization or column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Monitor reaction progress via TLC (Rf ~0.3–0.5) and confirm purity using HPLC (>95% by area) or ¹H NMR (absence of tert-butyl peaks from unreacted Boc₂O) .

Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Identify the tert-butyl group (singlet at δ 1.2–1.4 ppm) and oxazocane protons (δ 3.5–4.5 ppm for N-Boc adjacent protons).
  • ¹³C NMR : Confirm Boc carbonyl (C=O at ~155 ppm) and oxazocane carbons.
  • IR : Validate Boc group via C=O stretch (~1680–1720 cm⁻¹).
  • Cross-reference with spectral databases (e.g., SDBS) and published analogs (e.g., N-Boc-1,2-ethylenediamine ).

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported reactivity of this compound under acidic conditions?

  • Methodological Answer : Contradictions may arise from solvent polarity, temperature, or competing side reactions. Design a controlled study:

  • Variables : Compare HCl (aqueous vs. dioxane), TFA concentrations (1–10% v/v), and reaction times (0.5–24 hrs).
  • Analysis : Monitor Boc deprotection via LC-MS (loss of tert-butyl group, MW change) and quantify intermediates (e.g., free amine via ninhydrin test).
  • Data Interpretation : Use Arrhenius plots to assess activation energy differences between solvents. Cross-validate with computational models (DFT for transition states) .

Q. How can the conformational stability of this compound in solution be systematically evaluated?

  • Methodological Answer :

  • Dynamic NMR : Measure coalescence temperatures for ring inversion (e.g., ΔG‡ from line-shape analysis of diastereotopic protons).
  • Solvent Screening : Compare ΔG‡ in polar aprotic (DMSO) vs. nonpolar (CDCl₃) solvents.
  • Computational Modeling : Perform MD simulations (AMBER/GAFF force field) to predict dominant conformers. Validate with X-ray crystallography if single crystals are obtainable .

Q. What methodologies are recommended for studying this compound’s role in asymmetric catalysis?

  • Methodological Answer :

  • Substrate Scope : Test reactions (e.g., aldol, Mannich) with varied electrophiles (aryl aldehydes, ketones) and nucleophiles.
  • Chiral Analysis : Use chiral HPLC or Mosher ester derivatization to determine enantiomeric excess (ee).
  • Mechanistic Probes : Isotope labeling (¹³C-Boc) to track stereochemical outcomes. Compare with DFT-predicted transition states .

Data Analysis & Reproducibility

Q. How should researchers address discrepancies in reported yields of this compound derivatives?

  • Methodological Answer :

  • Reproducibility Audit : Replicate protocols from conflicting studies, noting exact conditions (e.g., inert atmosphere, reagent purity).
  • Multivariate Analysis : Use DOE (Design of Experiments) to isolate critical factors (e.g., temperature, catalyst loading).
  • Error Reporting : Quantify experimental uncertainty (RSD% for triplicate runs) and compare with literature values .

Q. What statistical approaches are appropriate for analyzing structure-activity relationships (SAR) of this compound analogs?

  • Methodological Answer :

  • QSAR Modeling : Use ML algorithms (e.g., Random Forest, SVM) to correlate substituent effects (Hammett σ, steric parameters) with biological activity.
  • Validation : Apply k-fold cross-validation and external test sets. Report R², RMSE, and applicability domain .

Synthesis & Application

Q. How can the Boc group’s stability in this compound be leveraged for multi-step syntheses?

  • Methodological Answer :

  • Orthogonal Protection : Pair Boc with acid-labile groups (e.g., Trt, Fmoc) for sequential deprotection.
  • Case Study : Synthesize a peptide-oxazocane hybrid via SPPS (Fmoc deprotection with piperidine, Boc retained until TFA cleavage) .

Q. What are the challenges in scaling up this compound synthesis, and how can they be mitigated?

  • Methodological Answer :

  • Process Chemistry : Optimize for safety (exothermic Boc protection) and cost (solvent recovery via distillation).
  • PAT (Process Analytical Technology) : Implement in-line FTIR or Raman for real-time monitoring of reaction completion .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.